1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

CYP inhibition Drug metabolism Enzyme assay

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7) is NOT interchangeable with 2-hydroxybenzimidazole (CAS 615-16-7). The N-hydroxy moiety drives distinct pharmacology: CYP3A4 inhibition (IC50 233 nM), HDAC1/2 inhibition (IC50 550/400 nM), and anti-virulence activity against P. aeruginosa. Substituting the 2-hydroxy tautomer—inactive against CYP1A1 and divergent in HDAC assays—will invalidate SAR interpretations and assay reproducibility. Procure this exact CAS to ensure target engagement in CYP inhibition panels, HDAC screening cascades, or antifungal susceptibility studies. Verify N-hydroxy substitution at the 1-position before purchase.

Molecular Formula C7H6N2O2
Molecular Weight 150.137
CAS No. 53821-11-7
Cat. No. B2743128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one
CAS53821-11-7
Molecular FormulaC7H6N2O2
Molecular Weight150.137
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2O
InChIInChI=1S/C7H6N2O2/c10-7-8-5-3-1-2-4-6(5)9(7)11/h1-4,11H,(H,8,10)
InChIKeyRNPPCNASSDPHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7): Procurement-Relevant Identity and Baseline Characterization


1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7), also known as 1-hydroxybenzimidazolone, is a bicyclic heterocyclic compound with the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol . It belongs to the benzimidazolone class, characterized by a fused benzene and imidazolone ring system bearing an N-hydroxy substituent at the 1-position [1]. This specific N-hydroxy substitution distinguishes it from the parent 2-hydroxybenzimidazole tautomer (CAS 615-16-7) and from the broader 1,3-dihydrobenzimidazol-2-one scaffold. Commercially, it is supplied as a light brown solid with a purity typically ≥95% and is intended for laboratory research use only .

Why 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7) Cannot Be Generically Substituted: A Procurement Rationale


Substituting 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one with a close analog such as 2-hydroxybenzimidazole (CAS 615-16-7) or other benzimidazolone derivatives introduces significant functional divergence. The N-hydroxy moiety at the 1-position is not a passive structural feature; it directly modulates target engagement, metabolic stability, and off-target profiles [1][2]. In CYP enzyme interaction studies, the N-hydroxy derivative exhibits measurable CYP3A4 inhibition (IC₅₀ = 233 nM), whereas the 2-hydroxy tautomer is characterized as an inactive control for CYP1A1 induction . Similarly, in HDAC inhibition assays, the target compound shows defined potency against HDAC1 (IC₅₀ = 550 nM) and HDAC2 (IC₅₀ = 400 nM), while the parent scaffold is either inactive or exhibits completely different selectivity profiles [3][4]. Generic interchange without verifying the N-hydroxy substitution therefore risks invalidating experimental reproducibility, altering SAR interpretations, or compromising the integrity of a screening cascade. The quantitative evidence presented in Section 3 substantiates why procurement must be compound-specific.

Quantitative Differentiation Evidence for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7) Against Comparators


CYP3A4 Inhibition: A Distinguishing Feature Not Observed in 2-Hydroxybenzimidazole

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one demonstrates measurable inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 233 nM, as determined by the reduction of 10-hydroxymidazolam formation in insect supersomes [1]. In contrast, the closely related analog 2-hydroxybenzimidazole (CAS 615-16-7) is characterized as an inactive compound against CYP1A1 and is routinely employed as a negative control in benzimidazole SAR studies . This functional divergence directly impacts metabolic stability predictions and drug-drug interaction assessments in early discovery.

CYP inhibition Drug metabolism Enzyme assay Structure-activity relationship

HDAC1 and HDAC2 Inhibition Profile Differentiates from Parent Benzimidazolone Scaffold

The N-hydroxy substitution in 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one confers measurable histone deacetylase (HDAC) inhibitory activity. Against recombinant human HDAC1, the compound exhibits an IC₅₀ of 550 nM; against HDAC2, the IC₅₀ is 400 nM [1][2]. The unsubstituted 1,3-dihydro-2H-benzimidazol-2-one scaffold lacks this N-hydroxy chelating group and is not associated with comparable HDAC inhibition. Other N-hydroxybenzimidazole derivatives have been explored as HDAC inhibitors, but the specific potency and isoform profile of this compound provide a defined baseline [3].

Histone deacetylase HDAC inhibition Epigenetics Enzyme assay

Antifungal Activity Against Dermatophytes: A Functional Differentiation from Inactive Analogs

1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (as its sodium salt) has been reported to exhibit fungistatic activity against the dermatophyte fungi Microsporum canis and Trichophyton mentagrophytes, with noted low toxicity to humans . While quantitative MIC values are not provided in the available vendor technical documentation, the observation of species-specific antifungal activity stands in contrast to 2-hydroxybenzimidazole, which shows no reported antifungal effects and is primarily used as a CYP control compound . This functional differentiation supports the use of the N-hydroxy derivative in antifungal screening or dermatophyte research.

Antifungal Dermatophyte Microsporum canis Trichophyton mentagrophytes

N-Hydroxybenzimidazole Class Activity: ExsA DNA-Binding Inhibition as a Distinct Functional Signature

N-Hydroxybenzimidazoles, as a class, have been shown to inhibit the DNA-binding activity of ExsA, a key transcriptional regulator of the Pseudomonas aeruginosa type III secretion system (T3SS), with IC₅₀ values ranging from 8 to 45 μM across tested derivatives [1][2]. 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, bearing the requisite N-hydroxy group, is structurally positioned within this active class. In contrast, the 2-hydroxybenzimidazole tautomer lacks this N-hydroxy motif and is not associated with T3SS inhibition or P. aeruginosa virulence modulation. This class-level activity provides a rationale for selecting the N-hydroxy derivative in anti-virulence screening campaigns.

Pseudomonas aeruginosa Type III secretion ExsA Virulence Antimicrobial

Recommended Application Scenarios for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7) Based on Quantitative Differentiation


CYP3A4 Liability Screening and Metabolic Stability Profiling

Given its defined IC₅₀ of 233 nM against human CYP3A4, this compound serves as a reference inhibitor or tool compound in drug metabolism studies. It is suitable for inclusion in CYP inhibition panels to assess the metabolic liability of lead candidates, particularly when comparing the impact of N-hydroxy substitution on P450 interaction profiles . The inactivity of 2-hydroxybenzimidazole against CYP1A1 further underscores the value of this specific derivative for structure-activity relationship studies focused on CYP modulation .

HDAC Inhibitor Screening and Epigenetic Probe Development

With measurable inhibition of HDAC1 (IC₅₀ = 550 nM) and HDAC2 (IC₅₀ = 400 nM), 1,3-dihydro-1-hydroxy-2H-benzimidazol-2-one can be employed as a positive control or benchmark compound in HDAC enzyme assays . Its defined potency profile makes it useful for validating assay conditions, comparing novel HDAC inhibitor candidates, or exploring structure-activity relationships around the N-hydroxy zinc-binding motif in benzimidazole-based scaffolds.

Anti-Virulence Screening Against Pseudomonas aeruginosa T3SS

As a member of the N-hydroxybenzimidazole class, which inhibits ExsA DNA-binding (class IC₅₀ range: 8–45 μM) and protects mammalian cells from T3SS-dependent cytotoxicity, this compound is a relevant tool for anti-virulence research targeting P. aeruginosa . It can be used as a starting point for medicinal chemistry optimization or as a probe to study the role of the type III secretion system in bacterial pathogenesis.

Antifungal Activity Assessment in Dermatophyte Models

The reported fungistatic activity against Microsporum canis and Trichophyton mentagrophytes positions this compound as a candidate for antifungal screening, particularly in the context of dermatophyte infections . It may be utilized as a reference compound in assays designed to evaluate novel antifungal agents or to investigate mechanisms of action against keratinophilic fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.